molecular formula C14H13N3O3S B10974035 N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B10974035
M. Wt: 303.34 g/mol
InChI Key: ZMCCWHZPDNMGPM-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a thiophene moiety, a cyano group, and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The cyano and carbamoyl groups are known to interact with enzymes, potentially inhibiting their activity. The furan and thiophene rings may also play a role in binding to biological receptors, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide is unique due to its combination of functional groups and heterocyclic rings. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O3S/c1-8-9(7-15)13(21-11(8)14(19)17(2)3)16-12(18)10-5-4-6-20-10/h4-6H,1-3H3,(H,16,18)

InChI Key

ZMCCWHZPDNMGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C(=O)N(C)C

Origin of Product

United States

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